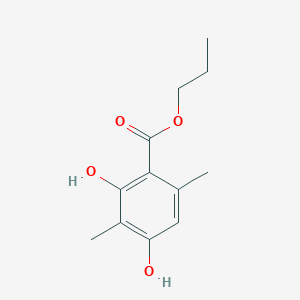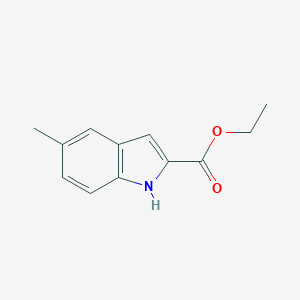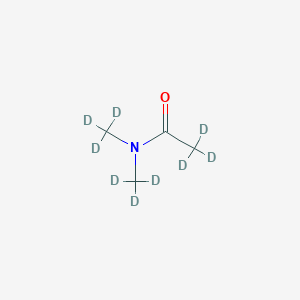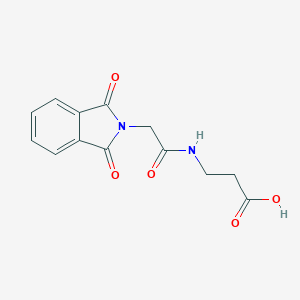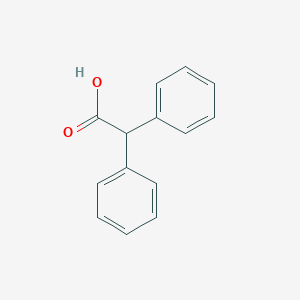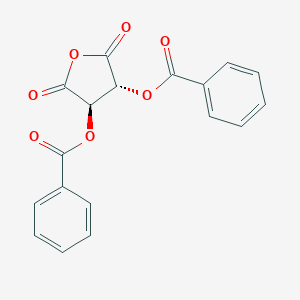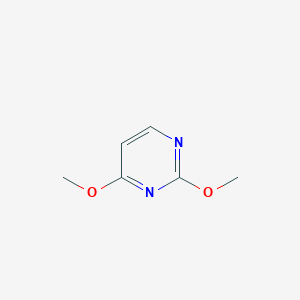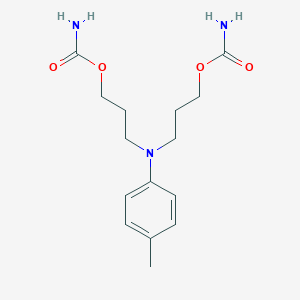![molecular formula C10H10O3S B108466 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide CAS No. 19086-80-7](/img/structure/B108466.png)
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide, commonly known as ETP, is a heterocyclic compound that has been studied for its potential use in various scientific fields. ETP is a cyclic sulfone that contains a five-membered ring and a seven-membered ring. It has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ETP involves its ability to generate singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause damage to biological molecules, including DNA, proteins, and lipids. The generation of singlet oxygen by ETP can lead to cell death in cancer cells, making it a potential photosensitizer for cancer treatment.
Biochemical and Physiological Effects:
ETP has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. ETP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, ETP has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ETP in lab experiments is its ability to generate singlet oxygen upon irradiation with light, which can be used to study the effects of singlet oxygen on biological molecules. However, one limitation of using ETP is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ETP, including its use as a photosensitizer in photodynamic therapy for cancer treatment. ETP can also be further studied for its potential use as a fluorescent probe for detecting biological molecules. In addition, the synthesis of ETP can be optimized to improve its yield and purity. Further studies can also be conducted to understand the mechanism of action of ETP and its biochemical and physiological effects.
Métodos De Síntesis
ETP has been synthesized using various methods, including the reaction of 2,4,6-trimethylbenzoyl chloride with 2,3-dihydrothiophene in the presence of sodium hydride, followed by oxidation with m-chloroperoxybenzoic acid. Another method involves the reaction of 2,3-dihydrothiophene with 2,4,6-trimethylbenzoyl chloride in the presence of sodium hydride, followed by oxidation with hydrogen peroxide. ETP has also been synthesized using the reaction of 2,3-dihydrothiophene with 2,4,6-trimethylbenzoyl chloride in the presence of sodium hydride, followed by oxidation with potassium permanganate.
Aplicaciones Científicas De Investigación
ETP has been studied for its potential use in various scientific fields, including its use as a photosensitizer in photodynamic therapy for cancer treatment. ETP has also been studied for its potential use as a fluorescent probe for detecting biological molecules. In addition, ETP has been studied for its potential use as a ligand in metal complexes for catalytic reactions.
Propiedades
Número CAS |
19086-80-7 |
|---|---|
Nombre del producto |
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide |
Fórmula molecular |
C10H10O3S |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
8,8-dioxo-8λ6-thiapentacyclo[5.4.0.02,6.03,10.05,9]undecan-11-one |
InChI |
InChI=1S/C10H10O3S/c11-8-6-2-1-3-5-4(2)7(8)10(5)14(12,13)9(3)6/h2-7,9-10H,1H2 |
Clave InChI |
RIGACQHIJQUFHR-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C(=O)C3C4S5(=O)=O |
SMILES canónico |
C1C2C3C4C1C5C2C(=O)C3C4S5(=O)=O |
Sinónimos |
Octahydro-1,3,5-ethan[1]yl[2]ylidene-7-oxo-2-thiacyclobuta[cd]pentalene 2,2-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



